(4-Chloro-3-methoxyphenyl)hydrazine
Overview
Description
“(4-Chloro-3-methoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 178423-72-8 . It has a molecular weight of 172.61 and its IUPAC name is 1-(4-chloro-3-methoxyphenyl)hydrazine . It is a brown solid at room temperature .
Molecular Structure Analysis
The linear formula of “this compound” is C7H9ClN2O . The InChI code for this compound is 1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 .
Physical and Chemical Properties Analysis
“this compound” is a brown solid at room temperature . The storage temperature is 0-5°C .
Scientific Research Applications
Synthesis and Biological Activity
Coordination Compounds and Biological Activity : Research demonstrated the synthesis of coordination compounds using derivatives that resemble (4-Chloro-3-methoxyphenyl)hydrazine. These compounds exhibited antimicrobial and antifungal activity, indicating potential for therapeutic applications (Gulea et al., 2019).
Antidepressant Activities : Derivatives of this compound have been synthesized and evaluated for antidepressant activities, showing promise in reducing immobility times in animal models, which could indicate potential antidepressant effects (Palaska et al., 2001).
Synthesis and Antibacterial Activity
Novel Aromatic Hydrazone and Oxadiazoles : Studies have synthesized and characterized new aromatic hydrazones and oxadiazoles, investigating their structure and antibacterial activity. These compounds, derived from or related to this compound, showed potential as antibacterial agents (Aghekyan et al., 2020).
Antimicrobial Agents from Mannich Base : The synthesis of formazans from a Mannich base related to this compound demonstrated moderate antimicrobial activity, suggesting its use in developing new antimicrobial agents (Sah et al., 2014).
Antioxidant Activity
- Enhancing Antioxidant Activity : The effect of substituents on benzoin derivatives, related to this compound, was studied, revealing that certain modifications can enhance antioxidant activity. This suggests potential applications in designing antioxidant compounds (Thanuja et al., 2022).
Antiviral Evaluations
- Synthesis for Antiviral Evaluations : Compounds synthesized from reactions involving this compound derivatives were evaluated for antiviral properties, highlighting the compound's potential in antiviral drug development (Sayed & Ali, 2007).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(4-Chloro-3-methoxyphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form these derivatives, which are important in various biochemical pathways . The compound can act as a nucleophile, reacting with electrophilic carbonyl groups in biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of stress-responsive genes. Additionally, this compound can interfere with mitochondrial function, affecting cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and lead to the accumulation of intermediate metabolites. The compound can also induce the formation of reactive oxygen species (ROS), which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can induce significant toxicity. Adverse effects observed at high doses include liver and kidney damage, as well as hematological changes. These toxic effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolism of other drugs and xenobiotics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within tissues can influence its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can accumulate in specific cellular compartments, such as mitochondria and the endoplasmic reticulum. This localization can be directed by targeting signals or post-translational modifications. The accumulation of this compound in these compartments can lead to localized effects on cellular function and metabolism .
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUXYRPFUUSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178423-72-8 | |
Record name | (4-chloro-3-methoxyphenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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